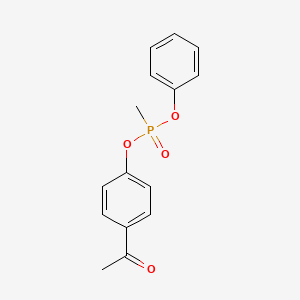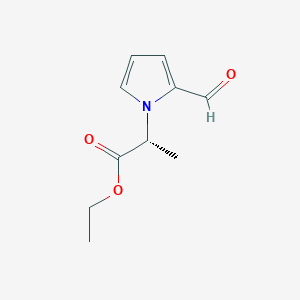
(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is a chemical compound with the molecular formula C10H13NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate typically involves the reaction of ®-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
(R)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid+ethanol→(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate+water
Industrial Production Methods
Industrial production methods for ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: ®-Ethyl 2-(2-carboxy-1H-pyrrol-1-yl)propanoate.
Reduction: ®-Ethyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)propanoate.
Substitution: ®-Ethyl 2-(2-bromo-1H-pyrrol-1-yl)propanoate.
科学研究应用
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving pyrrole derivatives.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
相似化合物的比较
Similar Compounds
- (S)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate
- Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate
- ®-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid
Uniqueness
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The ethyl ester group also provides distinct physicochemical properties compared to its methyl ester and free acid counterparts.
This compound’s unique combination of structural features makes it a valuable tool in various scientific research and industrial applications.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
ethyl (2R)-2-(2-formylpyrrol-1-yl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)8(2)11-6-4-5-9(11)7-12/h4-8H,3H2,1-2H3/t8-/m1/s1 |
InChI 键 |
CTNICYZNJBUCOQ-MRVPVSSYSA-N |
手性 SMILES |
CCOC(=O)[C@@H](C)N1C=CC=C1C=O |
规范 SMILES |
CCOC(=O)C(C)N1C=CC=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


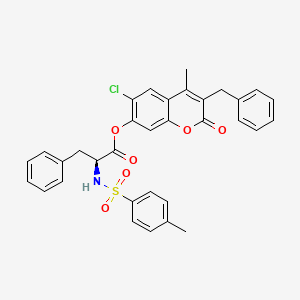
![{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12624975.png)

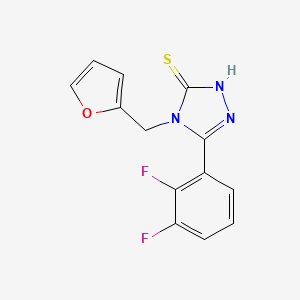

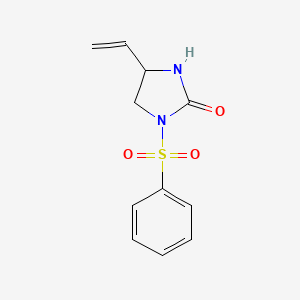
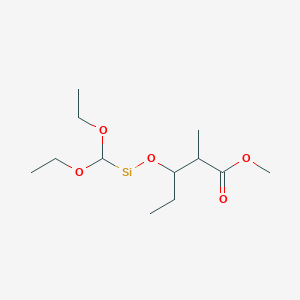
![2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B12625030.png)

![Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]-](/img/structure/B12625044.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12625045.png)
![6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12625047.png)

